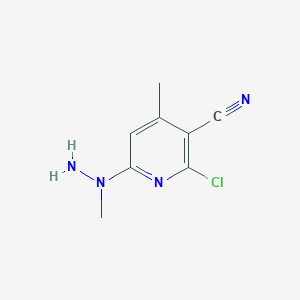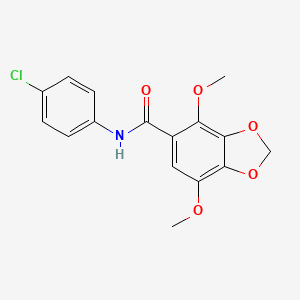![molecular formula C20H17N5O B11480134 8-(4-tert-butylphenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene](/img/structure/B11480134.png)
8-(4-tert-butylphenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-tert-butylphenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[77002,6010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-tert-butylphenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene involves multiple steps, typically starting with the preparation of the core tetracyclic structure. This is followed by the introduction of the tert-butylphenyl group and the oxa-bridge. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(4-tert-butylphenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
8-(4-tert-butylphenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-(4-tert-butylphenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-butylphenyl)-8-propan-2-yl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-3-yl 2-methylpropanoate
- Ethyl 4-(3-acetyloxy-8-methyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-5-yl)benzoate
- 5-butyl-8-methyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-3-yl acetate
Uniqueness
8-(4-tert-butylphenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[77002,6010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene stands out due to its unique combination of a tert-butylphenyl group and an oxa-bridge within a tetracyclic framework
Properties
Molecular Formula |
C20H17N5O |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
8-(4-tert-butylphenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene |
InChI |
InChI=1S/C20H17N5O/c1-20(2,3)13-10-8-12(9-11-13)18-22-17-16(23-26-24-17)19-21-14-6-4-5-7-15(14)25(18)19/h4-11H,1-3H3 |
InChI Key |
HPEMZIGAUZAIJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=NON=C3C4=NC5=CC=CC=C5N24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11480052.png)
![2-amino-1-(2-chlorophenyl)-4,4-bis(trifluoromethyl)-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B11480055.png)


![2-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B11480075.png)
![N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B11480077.png)


![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B11480092.png)
![2-(2,4-dichlorophenoxy)-N-[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B11480093.png)
![3-(4-fluorophenyl)-N-{2-[(phenoxyacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11480098.png)
![Methyl 4,5-dimethoxy-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B11480108.png)
![5-chloro-2-{[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-h]quinoline](/img/structure/B11480114.png)
![2-[2-amino-4-(4-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11480116.png)
